N-(2,5-dimethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

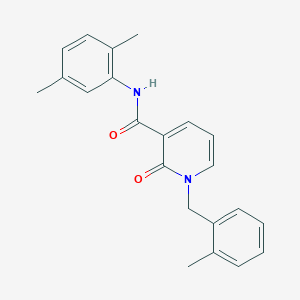

N-(2,5-dimethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 2-methylbenzyl group at the 1-position and a 2,5-dimethylphenyl group via the amide linkage. The compound’s design incorporates lipophilic aromatic substituents, which may enhance target binding or modulate pharmacokinetic properties.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-15-10-11-17(3)20(13-15)23-21(25)19-9-6-12-24(22(19)26)14-18-8-5-4-7-16(18)2/h4-13H,14H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHOZYBYNQSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C22H22N2O2, and it has garnered attention for its applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity. The IUPAC name is N-(2,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide, and it has a molecular weight of 346.43 g/mol. The purity of commercially available samples typically exceeds 95% .

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, structural analogs have been shown to act as ligands for muscarinic acetylcholine receptors, which play a role in cell growth and survival pathways . This interaction can lead to enhanced tumor growth and resistance to apoptosis in certain cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Studies suggest that modifications in the side chains significantly influence the binding affinity and selectivity towards target receptors. Compounds with an N-benzyl moiety have shown superior cholinesterase inhibition, highlighting the importance of functional group positioning .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various dihydropyridine derivatives on cancer cell lines. The results indicated that modifications in the aromatic rings could enhance cytotoxicity. The compound under review was compared with other derivatives, revealing a promising profile for further development .

Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of this compound to muscarinic receptors. The findings suggested that this compound exhibits significant binding affinity, which correlates with its potential therapeutic applications in treating neurodegenerative diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O2 |

| Molecular Weight | 346.43 g/mol |

| Purity | ≥ 95% |

| Potential Applications | Anticancer therapy |

| Mechanism | Receptor interaction |

Scientific Research Applications

Research indicates that N-(2,5-dimethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits various biological activities:

-

Anticancer Properties :

- Studies have demonstrated that derivatives of dihydropyridine compounds can induce apoptosis in cancer cells. For example, related compounds have shown cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin.

- The mechanism involves the modulation of cellular pathways related to growth and survival, particularly through interactions with muscarinic acetylcholine receptors.

- Neuropharmacological Applications :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

- Modifications in the aromatic rings can significantly affect binding affinity and selectivity towards target receptors.

- Compounds with an N-benzyl moiety have been linked to enhanced cholinesterase inhibition, which is beneficial for cognitive enhancement therapies .

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation of various dihydropyridine derivatives revealed that structural modifications could enhance cytotoxic effects on cancer cell lines. This compound exhibited promising profiles for further development compared to other derivatives .

Study 2: Receptor Binding Affinity

An investigation into the binding affinity of this compound to muscarinic receptors indicated significant interaction strengths. This correlates with its therapeutic potential in treating neurodegenerative diseases and suggests a pathway for further research into cognitive enhancers .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.2. Antiviral Analogs

Key Compound: (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide ()

- Structure : Features a sulfonylpyrrolidine core but retains the 2,5-dimethylphenyl group.

- Activity: Inhibits hRSV with EC50 = 2.3 µM and selectivity index (SI) = 13.3. Activity depends on substituent optimization (e.g., quinoline sulfonyl group) .

- Comparison: The target compound’s 2-methylbenzyl group introduces additional steric bulk, which could affect antiviral potency. Its dihydropyridine core may offer conformational flexibility compared to rigid pyrrolidine or quinoline systems.

2.3. Structural Isostere

Key Compound : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Structure : Shares the dihydropyridine-3-carboxamide core but substitutes a 3-bromo-2-methylphenyl group.

- Properties : Exhibits near-planar conformation (dihedral angle = 8.38°) due to π-conjugation, forming hydrogen-bonded dimers. Bromine’s electron-withdrawing effects contrast with methyl’s electron-donating effects in the target compound .

Data Table: Key Properties of Analogs vs. Target Compound

Structure-Activity Relationships (SAR) Insights

- Substituent Position : Ortho/para-substituted phenyl groups (e.g., 2,5-dimethyl) optimize activity in PET inhibitors, likely due to steric and electronic compatibility with target sites .

- Lipophilicity : The target’s 2-methylbenzyl group may enhance membrane penetration but could reduce aqueous solubility, a trade-off observed in antiviral analogs .

- Electron Effects : Electron-withdrawing groups (e.g., bromine in ) vs. electron-donating methyl groups alter charge distribution, impacting binding affinity and tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.